molecular formula C8H13ClN2 B13452355 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride

4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride

Cat. No.: B13452355
M. Wt: 172.65 g/mol
InChI Key: UNBQLWNDTNXIDE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be catalyzed by photochemistry or Lewis acids, depending on the specific conditions and desired outcomes .

    Photochemical Cycloaddition: This method involves the use of light to initiate the cycloaddition of 1,5-dienes, forming the bicyclo[2.1.1]hexane structure.

    Lewis Acid-Catalyzed Cycloaddition: An alternative approach involves the use of Lewis acids to catalyze the cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for photochemical reactions or large-scale batch reactors for Lewis acid-catalyzed processes.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of complex molecules. .

    Biology: In biological research, the compound can be used as a molecular probe to study various biochemical pathways and interactions.

    Medicine: The compound’s potential as a bioisostere for substituted benzenes makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetic properties . This makes it a valuable tool in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)bicyclo[211]hexane-2-carbonitrile hydrochloride stands out due to its specific combination of an aminomethyl group and a carbonitrile group on the bicyclo[211]hexane scaffold

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7H,1-3,5,10H2;1H

InChI Key

UNBQLWNDTNXIDE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2C#N)CN.Cl

Origin of Product

United States

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